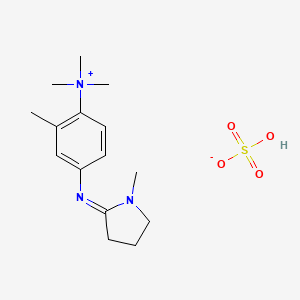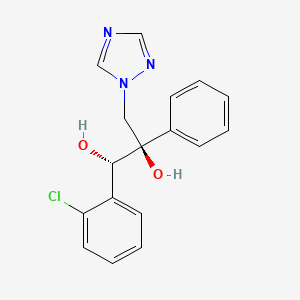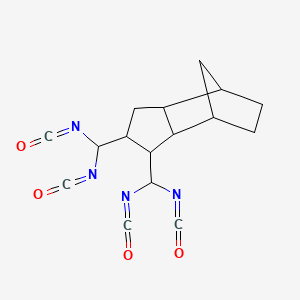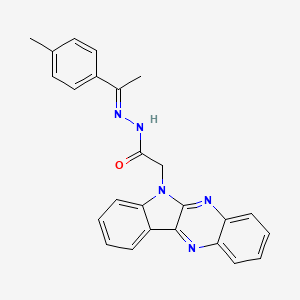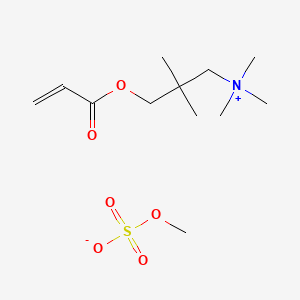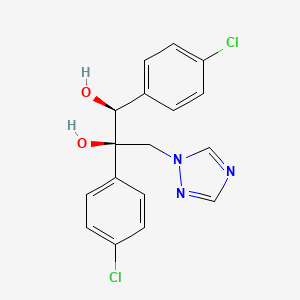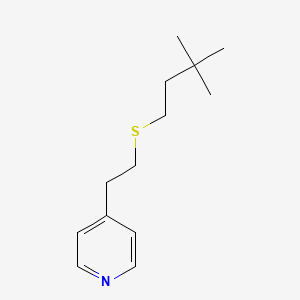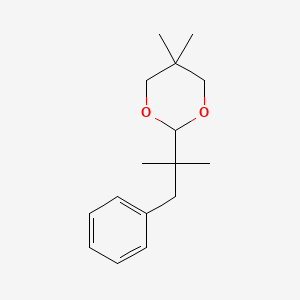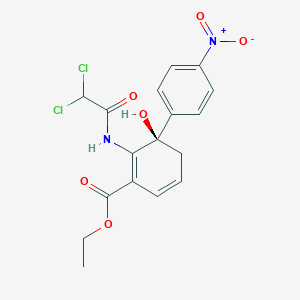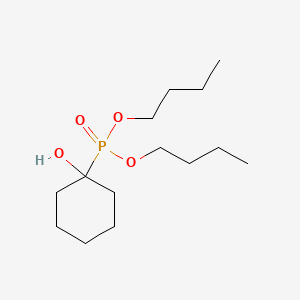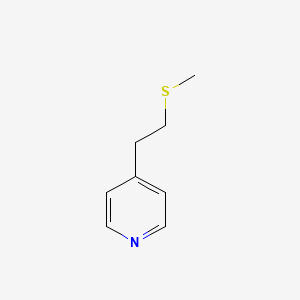
4-(2-Methylthioethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylthioethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 2-methylthioethyl group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the sulfur-containing side chain in this compound adds unique chemical properties that can be exploited in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylthioethyl)pyridine typically involves the alkylation of pyridine with a suitable 2-methylthioethyl halide. One common method is the reaction of pyridine with 2-methylthioethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the process, making it more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Methylthioethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the 2-methylthioethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylthioethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation (Pd/C, H2).
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(2-Methylthioethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of 4-(2-Methylthioethyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur-containing side chain can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
2-Methylpyridine (2-Picoline): A pyridine derivative with a methyl group at the 2-position.
4-Methylpyridine (4-Picoline): A pyridine derivative with a methyl group at the 4-position.
4-(2-Hydroxyethyl)pyridine: A pyridine derivative with a hydroxyethyl group at the 4-position.
Uniqueness: 4-(2-Methylthioethyl)pyridine is unique due to the presence of the sulfur-containing 2-methylthioethyl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This makes it a valuable compound for various chemical transformations and applications in different fields.
Propriétés
Numéro CAS |
124528-30-9 |
|---|---|
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
4-(2-methylsulfanylethyl)pyridine |
InChI |
InChI=1S/C8H11NS/c1-10-7-4-8-2-5-9-6-3-8/h2-3,5-6H,4,7H2,1H3 |
Clé InChI |
GYTOAHURFFSZJP-UHFFFAOYSA-N |
SMILES canonique |
CSCCC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




